molecular formula C17H16INO2 B14199271 N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide CAS No. 922142-14-1

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide

Cat. No.: B14199271
CAS No.: 922142-14-1
M. Wt: 393.22 g/mol
InChI Key: VUQUKKWUPWOQPL-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodophenyl group, and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide typically involves the reaction of 2-iodoaniline with benzyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The resulting intermediate is then reacted with 3-oxobutanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl and iodophenyl groups allows for versatile chemical transformations and interactions.

Properties

CAS No.

922142-14-1

Molecular Formula

C17H16INO2

Molecular Weight

393.22 g/mol

IUPAC Name

N-benzyl-N-(2-iodophenyl)-3-oxobutanamide

InChI

InChI=1S/C17H16INO2/c1-13(20)11-17(21)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3

InChI Key

VUQUKKWUPWOQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2I

Origin of Product

United States

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